molecular formula C7H3N3S B13655817 Thieno[2,3-d]pyrimidine-6-carbonitrile

Thieno[2,3-d]pyrimidine-6-carbonitrile

Cat. No.: B13655817
M. Wt: 161.19 g/mol
InChI Key: BJGIOIKJRNCHMD-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidine-6-carbonitrile is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The thieno[2,3-d]pyrimidine core is recognized as a privileged structure in drug design, exhibiting a wide spectrum of pharmacological activities due to its ability to interact with diverse biological targets . This specific carbonitrile-substituted derivative offers a versatile building block for the synthesis of novel compounds for biological evaluation. Researchers value this scaffold for its relevance in developing therapeutic agents. Derivatives of thieno[2,3-d]pyrimidine have demonstrated potent anticancer activity by acting as targeted therapies, inhibiting key enzymes such as VEGFR-2, EGFR/HER2, and PIM-1 kinase, thereby inducing apoptosis and necroptosis in cancer cells . The core structure also shows promise in antibacterial research, with some analogs exhibiting potent activity against multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . Other documented areas of investigation include anti-inflammatory, antimicrobial, and antiviral applications . Handling and Storage : Store at 2-8°C . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H3N3S

Molecular Weight

161.19 g/mol

IUPAC Name

thieno[2,3-d]pyrimidine-6-carbonitrile

InChI

InChI=1S/C7H3N3S/c8-2-6-1-5-3-9-4-10-7(5)11-6/h1,3-4H

InChI Key

BJGIOIKJRNCHMD-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=NC=NC=C21)C#N

Origin of Product

United States

Preparation Methods

Synthesis via 2-Aminothiophene-3-carbonitrile Intermediates (Route A)

This approach starts with 2-aminothiophene-3-carbonitrile derivatives, which are key intermediates for constructing the fused heterocyclic system.

  • Key Reaction: Cyclization of 2-aminothiophene-3-carbonitrile with acyl chlorides or substituted acetic acids in solvents like 1,4-dioxane, often under reflux and acidic conditions (e.g., concentrated HCl in ethanol), leads to thieno[2,3-d]pyrimidine-4-one derivatives.
  • Example: Isakhanyan et al. demonstrated cyclization of 2-aminothiophene-3-carbonitrile with acyl chloride to yield thieno[2,3-d]pyrimidine derivatives.

  • Phosphoryl Trichloride Mediated Cyclization: Tolan et al. reported the reaction of substituted 2-aminothiophene-3-carbonitrile with substituted acetic acid in 1,4-dioxane and phosphoryl trichloride to afford the thieno[2,3-d]pyrimidine scaffold.

  • Microwave-Assisted Amination: Subsequent functionalization, such as amination with N,N-dimethylformamide dimethyl acetal (DMF-DMA), can be efficiently performed under microwave irradiation at mild temperatures (10 °C) with short reaction times (~10 minutes) to yield N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide in high yield (~95%).

Alternative Route via Pyrimidine Ring Construction (Route B)

  • Starting Materials: 2-amino-4,6-dichloropyrimidine derivatives and mercaptoacetates under alkaline conditions can be used to construct the thieno[2,3-d]pyrimidine core via intramolecular rearrangements.

  • Example: Brough et al. synthesized 2-amino-4-chloro-thieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester from 2-amino-4,6-dichloro-5-pyrimidine carbaldehyde and ethyl-2-mercaptoacetate.

  • Intramolecular Rearrangement: Eissa et al. demonstrated the reaction of ethyl chloroacetate with 4-mercapto-2-methyl-sulfanyl-6-naphthalen-1-yl-pyrimidine-5-carbonitrile to obtain intermediates that rearranged intramolecularly to 5-amino-thieno[2,3-d]pyrimidine derivatives.

Representative Experimental Procedures and Yields

Step Reactants & Conditions Product Yield (%) Notes
1 Pyranone, malononitrile, sulfur, triethylamine in ethanol, room temperature, 5 h 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile 15 Modified Gewald reaction, environmentally friendly, no heating required
2 Compound from Step 1 + N,N-dimethylformamide dimethyl acetal, microwave irradiation at 10 °C for 10 min, 200 W N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide 95 High yield, short reaction time, simple workup
3 2-Aminothiophene-3-carbonitrile + acyl chloride, reflux in 1,4-dioxane with concentrated HCl in ethanol Thieno[2,3-d]pyrimidine-4-one derivatives Variable Cyclization step, key intermediate formation
4 2-Amino-4,6-dichloropyrimidine carbaldehyde + ethyl-2-mercaptoacetate, alkaline conditions 2-Amino-4-chloro-thieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester Not specified Alternative pyrimidine-first route

Spectroscopic and Analytical Data

The synthesized thieno[2,3-d]pyrimidine derivatives, including the 6-carbonitrile compound, are characterized by:

  • Mass Spectrometry (MS): Molecular ion peaks consistent with expected molecular weights (e.g., m/z = 261 for some derivatives).
  • Infrared Spectroscopy (IR): Characteristic absorption bands for amino groups (~3245 cm⁻¹), carbonyl groups (~1710 cm⁻¹), and cyano groups.
  • Nuclear Magnetic Resonance (NMR): Proton signals corresponding to aromatic and aliphatic protons, NH2 protons (D2O exchangeable), and methyl groups in the expected chemical shift ranges.

Comparative Analysis of Methods

Feature Route A (Thiophene First) Route B (Pyrimidine First)
Starting materials 2-Aminothiophene-3-carbonitrile derivatives 2-Amino-4,6-dichloropyrimidine derivatives
Reaction conditions Reflux in 1,4-dioxane, acidic or phosphoryl trichloride mediation Alkaline conditions, intramolecular rearrangement
Advantages More widely studied, straightforward cyclization Alternative access to substituted derivatives
Disadvantages Some steps require harsh reagents Less explored, may require more steps
Yield Moderate to high (up to 95% for functionalized intermediates) Variable, not always reported

Summary and Expert Commentary

The preparation of this compound is efficiently achieved via the construction of the thiophene ring bearing amino and cyano substituents, followed by cyclization with appropriate acylating agents to form the fused pyrimidine ring. The Gewald reaction and its modifications serve as a practical and environmentally friendly method for assembling the thiophene core with cyano functionality. Microwave-assisted amination offers rapid and high-yielding functionalization steps.

Alternative synthetic strategies starting from pyrimidine derivatives provide complementary access but are less prevalent in the literature. The choice of method depends on the desired substitution pattern and available starting materials.

The synthetic procedures are well-supported by comprehensive spectral data, confirming the structures and purity of the compounds. These methods have been validated in peer-reviewed publications and demonstrate versatility for further derivatization and biological evaluation.

Chemical Reactions Analysis

Cyclization Reactions

The thienopyrimidine core is frequently synthesized via Gewald reactions or Thorpe-Ziegler cyclization :

Table 1: Cyclization Methods for Thieno[2,3-d]pyrimidine-6-carbonitrile Derivatives

MethodReactants/ConditionsProductYieldSource
Gewald ReactionKetones, malononitrile, sulfur, TEA in ethanol2-Amino-thieno[2,3-d]pyrimidine derivatives60–97%
Thorpe-Ziegler CyclizationMercaptocarbonitrile, alkyl chloroacetate, KOH2-Thioxo-tetrahydrothienopyrimidines71%
Formamide CyclizationAminothiophene + formamide at 200°C4-Amino-thieno[3,2-d]pyrimidin-7-carbonitrile65%

For example, formamide cyclization under reflux produces 4-amino derivatives with high regioselectivity ( ). The Thorpe-Ziegler method achieves moderate yields but enables access to sulfur-containing analogs ( ).

Nucleophilic Substitution at Position 6

The nitrile group undergoes substitution with amines, alcohols, and thiols:

Table 2: Nucleophilic Substitution Reactions

ReagentConditionsProductYieldBiological ActivitySource
MorpholineDMF, 80°C, 12h4-Morpholino-thieno[2,3-d]pyrimidines72–84%PI3Kβ/γ inhibition ( )
HydrazineEthanol, reflux6-Hydrazinyl derivatives60%Antitumor activity ( )
BenzylamineAcetic acid, microwave, 1h6-Benzylamino derivatives85%Cytotoxicity (IC₅₀: 8.2 μM)

Morpholine derivatives exhibit potent PI3K inhibition (e.g., VIb with 72% PI3Kβ inhibition), highlighting the role of electron-donating groups in enhancing target binding ( ).

Coupling Reactions

Palladium-catalyzed couplings enable aryl/heteroaryl functionalization:

Table 3: Cross-Coupling Reactions

Reaction TypeCatalyst SystemSubstrateProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME6-Bromo-thieno[2,3-d]pyrimidine6-Aryl derivatives78%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃6-Chloro derivatives + amines6-Aminoaryl analogs65%

These methods are critical for introducing aromatic moieties that enhance π-stacking interactions in enzyme binding pockets ( ).

Alkylation and Acylation

The nitrile group participates in alkylation under basic conditions:

Table 4: Alkylation Reactions

ReagentConditionsProductYieldApplicationSource
Ethyl bromoacetateK₂CO₃, DMF, 60°C6-Cyanoethyl-thienopyrimidine68%Anticancer screening ( )
Acetyl chloridePyridine, RT6-Acetyl derivatives75%Metabolic stability studies

Alkylated derivatives like 6b show enhanced tumor growth inhibition (IC₅₀: 4.3 μM against MCF-7 cells) compared to non-alkylated analogs ( ).

Table 5: Microwave-Optimized Reactions

ReactionConditionsTimeYieldAdvantageSource
CyclocondensationAcetic acid, 150W, 1h1h89%Avoids column chromatography
Nucleophilic substitutionDMSO, 120°C, 20min20min92%High regioselectivity

This approach improves efficiency, as seen in the synthesis of N'-(3-cyano-thienopyran-2-yl)-methanimidamide ( ).

Key Research Findings

  • Regioselectivity : Electron-withdrawing groups (e.g., CN) direct substitutions to position 4 or 6 ( ).

  • Biological Correlation : 6-Morpholino derivatives exhibit dual PI3Kβ/γ inhibition, while 6-aryl analogs show antiproliferative activity via SHMT2 targeting ( ).

  • Synthetic Efficiency : Microwave methods achieve >90% yields in minutes, outperforming traditional heating ( ).

Scientific Research Applications

Thieno[2,3-d]pyrimidine-6-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.

    Medicine: Explored for its anticancer, antibacterial, and antiviral properties. .

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of thieno[2,3-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Physicochemical Properties

  • LogP Values: Thieno[2,3-d]pyrimidine-6-carbonitrile has a LogP of 2.17, while pyrido analogues exhibit higher hydrophilicity (LogP: 1.5–2.0) due to the pyridine nitrogen .
  • Thermal Stability: Thieno derivatives (melting point: 192–194°C) are more thermally stable than pyrano analogues (melting point: 213–215°C) due to aromatic thiophene stabilization .

Limitations and Contradictions

  • While this compound derivatives excel in antimicrobial activity, their antitumor efficacy is inferior to pyrido analogues .
  • Substitutions at C6 (e.g., phenyl vs. thiophene) in thieno[2,3-d]pyrimidines yield conflicting results: phenyl enhances folate receptor binding, while thiophene improves solubility but reduces potency .

Q & A

Q. What are the common synthetic routes for preparing thieno[2,3-d]pyrimidine-6-carbonitrile derivatives, and how can their purity be validated?

this compound derivatives are typically synthesized via multi-step reactions involving cyclization, substitution, and coupling. For example, a five-step synthesis route includes reacting 2,4-dichloro-thieno[2,3-d]pyrimidine with phenols, followed by amination and acid-amine coupling with substituted carboxylic acids . Purity validation relies on thin-layer chromatography (TLC), melting point determination, and spectroscopic techniques (IR, 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and mass spectrometry). Structural elucidation often requires cross-referencing spectral data with computational predictions .

Q. How are thieno[2,3-d]pyrimidine derivatives evaluated for antimicrobial activity in academic research?

Standardized antimicrobial testing involves disk diffusion or broth microdilution assays against bacterial (e.g., E. coli, P. aeruginosa) and fungal strains. Compounds are dissolved in DMSO and tested at varying concentrations (e.g., 10–100 µg/mL). Activity is quantified using inhibition zone diameters or minimum inhibitory concentration (MIC) values. Molecular docking studies (e.g., against P. aeruginosa TrmD enzyme) can rationalize observed activity by analyzing hydrogen bonding and binding energies .

Advanced Research Questions

Q. What strategies optimize kinase inhibition activity in spiro-fused thieno[2,3-d]pyrimidine derivatives?

Structural modifications, such as introducing spiro-fused rings, enhance kinase inhibition (e.g., EGFR, FGFR1). However, rearranged products (e.g., under Vilsmeier-Haack conditions) lose activity due to disrupted hydrogen bonding with kinase active sites. Computational docking (AutoDock Vina) and binding energy calculations (-6.0 to -8.5 kcal/mol for active spiro derivatives) guide optimization. Retaining the spiro configuration is critical for maintaining inhibitory potency .

Q. How do researchers resolve contradictions in structure-activity relationships (SAR) for thieno[2,3-d]pyrimidine-based enzyme inhibitors?

Discrepancies in SAR are addressed by synthesizing analogs with systematic substitutions (e.g., trifluoromethyl, aryloxy groups) and testing against target enzymes (e.g., dihydrofolate reductase). For instance, 2-amino-6-(arylaminomethyl) derivatives show varied IC50_{50} values (0.5–50 µM) depending on substituent hydrophobicity. Reductive amination and X-ray crystallography of enzyme-ligand complexes clarify steric and electronic influences .

Q. What computational methods predict the binding affinity of thieno[2,3-d]pyrimidine derivatives to biological targets?

Molecular docking (e.g., Schrödinger Suite, GOLD) simulates ligand-receptor interactions using crystal structures (PDB IDs: 1M17 for EGFR, 3BGF for TrmD). Key parameters include Glide score (< -7.0 for strong binders) and MM-GBSA binding energy calculations. For example, pyridyl amides with 2-amino-6-methylpyridine substituents show selective binding to P. aeruginosa TrmD (ΔG = -9.2 kcal/mol), validated by in vitro MIC values .

Methodological Considerations

Q. How are safety and stability profiles assessed for reactive thieno[2,3-d]pyrimidine intermediates?

Reactive intermediates (e.g., 2,4-dichloro derivatives) require handling under inert atmospheres (argon/nitrogen) due to moisture sensitivity. Stability is monitored via 1H^1 \text{H}-NMR in deuterated solvents (e.g., DMSO-d6_6) over 24–72 hours. Safety data sheets (SDS) for analogs like 3-amino-6-thiophen-2-yl-4-trifluoromethyl-thieno[2,3-b]pyridine-2-carbonitrile outline PPE requirements (gloves, goggles) and first-aid measures for accidental exposure .

Q. What analytical techniques differentiate regioisomers in thieno[2,3-d]pyrimidine synthesis?

Regioisomeric byproducts are resolved via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and characterized by high-resolution mass spectrometry (HRMS). For example, 6-methylthieno[2,3-d]pyrimidine-4-thiol (CAS 25710-07-0) exhibits distinct 13C^{13} \text{C}-NMR shifts at δ 112.5 (C-2) and δ 158.9 (C-4) compared to its [3,2-d] isomer .

Data Interpretation and Validation

Q. How can researchers validate conflicting bioactivity data across studies on thieno[2,3-d]pyrimidine derivatives?

Discrepancies arise from assay variability (e.g., broth composition, inoculum size). Cross-validation using standardized protocols (CLSI guidelines) and orthogonal assays (e.g., enzymatic vs. cellular) is essential. For instance, antimicrobial activity discrepancies between disk diffusion and MIC assays are resolved by testing under consistent nutrient conditions (e.g., Mueller-Hinton agar) .

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